molecular formula C16H13F3N2O4 B11465318 1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11465318
M. Wt: 354.28 g/mol
InChI Key: IKDLFOORDRKOGD-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a pyrrolopyridine core, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves several steps, including the formation of the pyrrolopyridine core and the introduction of the methoxyphenyl and trifluoromethyl groups. One common synthetic route involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts and bases to promote the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyridine derivatives with different substituents. For example:

  • 1-(4-METHOXYPHENYL)-5-OXO-7-(METHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID
  • 1-(4-METHOXYPHENYL)-5-OXO-7-(CHLORO)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID

These compounds share the pyrrolopyridine core but differ in the substituents attached to the core structure.

Properties

Molecular Formula

C16H13F3N2O4

Molecular Weight

354.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H13F3N2O4/c1-25-9-4-2-8(3-5-9)21-7-10(15(23)24)13-14(21)11(16(17,18)19)6-12(22)20-13/h2-5,7,11H,6H2,1H3,(H,20,22)(H,23,24)

InChI Key

IKDLFOORDRKOGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2C(CC(=O)N3)C(F)(F)F)C(=O)O

Origin of Product

United States

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